methyl {(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Overview
Description
Methyl {(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, a nitrophenyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate typically involves a multi-step process. One common method includes the condensation of 2-nitrobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by esterification with methyl chloroacetate. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl {(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acetate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazolidine derivatives.
Scientific Research Applications
Methyl {(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl {(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiazolidine ring may interact with biological macromolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione derivatives: Compounds with similar thiazolidine rings but different substituents.
Nitrophenyl derivatives: Compounds with nitrophenyl groups but different core structures.
Acetate esters: Compounds with acetate ester groups but different functional groups.
Uniqueness
Methyl {(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is unique due to its combination of a thiazolidine ring, a nitrophenyl group, and an acetate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
methyl 2-[(5E)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O6S/c1-23-13(18)9-16-14(19)12(24-15(16)20)8-4-6-10-5-2-3-7-11(10)17(21)22/h2-8H,9H2,1H3/b6-4+,12-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUIGJQHTOYFFB-RZYXTZOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C(=O)/C(=C\C=C\C2=CC=CC=C2[N+](=O)[O-])/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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